6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-7-8-14(17)15(11(10)2)21(19,20)18-9-12-5-3-4-6-13(12)16/h3-8,18H,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVLEIXDQYXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S(=O)(=O)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094926-72-3 | |
| Record name | 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzylamine with 2,3-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-nitro-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide.
Reduction: Formation of 6-amino-N-[(phenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamides have historically been significant in the development of antibiotics. The compound in focus may exhibit similar properties due to its structural characteristics.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. A notable study demonstrated that compounds with a sulfonamide group showed effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Recent investigations into sulfonamide derivatives have suggested their potential as anticancer agents. For instance, a study reported that certain sulfonamide compounds exhibited cytotoxic effects on cancer cell lines, leading to apoptosis. This suggests that 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide could be explored further for its anticancer properties .
Material Science Applications
The unique properties of this compound also position it well for use in material science.
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers modified with sulfonamide groups exhibit improved resistance to thermal degradation and better mechanical strength compared to unmodified polymers .
Environmental Science Applications
Sulfonamides are known for their persistence in the environment, raising concerns about their ecological impact.
Water Treatment
Studies have explored the use of sulfonamide derivatives in the removal of contaminants from wastewater. The compound's ability to bind with heavy metals suggests potential applications in environmental remediation processes .
Case Studies
-
Antibacterial Efficacy Study
A comprehensive evaluation of various sulfonamide derivatives revealed that modifications to the benzene ring significantly influenced antibacterial activity. The introduction of chlorine atoms enhanced the efficacy against specific bacterial strains. -
Polymer Modification Research
A study on the incorporation of sulfonamide into polycarbonate matrices demonstrated a significant increase in thermal stability, making it suitable for high-temperature applications. -
Environmental Impact Assessment
Research on the degradation pathways of sulfonamides in aquatic environments highlighted the need for advanced treatment methods to mitigate their persistence and toxicity.
Mechanism of Action
The mechanism of action of 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide can be categorized based on shared substructures or substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Structure Variations: The target compound’s benzene sulfonamide core contrasts with the isoxazolidinone in dimethenamid analogs and the triazole-oxirane system in Epoxiconazole . Sulfonamides are typically associated with hydrogen-bonding interactions (e.g., with enzymes), while triazoles and epoxides often target cytochrome P450 or sterol biosynthesis in fungi.
Substituent Effects: The (2-chlorophenyl)methyl group is shared with dimethenamid and Epoxiconazole. Chlorine’s electron-withdrawing nature may influence metabolic stability or receptor binding. However, the amino group in the target compound could increase solubility compared to non-polar analogs like N-[(chromenyl)methyl] sulfonamide derivatives .
In contrast, Epoxiconazole involves epoxidation and triazole incorporation .
Biological Relevance: While the target compound lacks explicit activity data, structural analogs with (2-chlorophenyl)methyl groups are linked to pesticidal (Epoxiconazole) and herbicidal (dimethenamid) applications . The amino group may redirect activity toward mammalian targets, such as carbonic anhydrase or cyclooxygenase inhibition.
Biological Activity
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide, also known by its CAS number 1094926-72-3, is a sulfonamide compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately resulting in bacterial cell death. Additionally, some studies suggest that sulfonamides may possess anti-inflammatory properties through the modulation of various signaling pathways.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have demonstrated potent activity against a range of bacterial strains. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. For example, a related compound was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 20 to 50 μM. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Anti-inflammatory Effects
In vivo studies have reported that sulfonamide derivatives can reduce inflammation markers in animal models. One study indicated that the administration of a similar compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Data Tables
The following table summarizes key findings related to the biological activity of sulfonamide derivatives:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Antimicrobial | 15 - 30 | |
| Anticancer (MCF-7) | 20 - 50 | |
| Anti-inflammatory | 10 - 25 |
Case Studies
- Antimicrobial Study : A study conducted on various sulfonamide derivatives showed that modifications at the para position of the aromatic ring significantly enhanced antimicrobial activity against E. coli and S. aureus, with some compounds achieving MIC values as low as 15 μg/mL.
- Cancer Research : In a preclinical trial involving tumor-bearing mice, a derivative similar to this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and weight compared to control groups.
- Inflammation Model : An investigation into the anti-inflammatory properties revealed that treatment with a sulfonamide derivative resulted in significant reductions in paw edema in rats induced by carrageenan, suggesting potential use in managing inflammatory conditions.
Q & A
Q. How to design SAR studies to explore the role of the 2-chlorophenylmethyl group?
- Synthetic modifications :
- Replace with 4-chlorophenyl or benzyl groups to assess steric/electronic effects.
- Introduce bulky substituents (e.g., tert-butyl) to probe binding pocket size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
